molecular formula C9H10O2 B2788029 Chroman-8-ol CAS No. 1915-20-4

Chroman-8-ol

Katalognummer B2788029
CAS-Nummer: 1915-20-4
Molekulargewicht: 150.177
InChI-Schlüssel: UZQMSSMXIUODQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chroman-8-ol, also known as chromanone , is a heterobicyclic compound with a unique structure. It serves as a crucial building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds. Structurally, chromanone differs slightly from chromone due to the absence of a double bond between C-2 and C-3. Despite this minor difference, chromanone exhibits significant variations in biological activities .


Synthesis Analysis

Several synthetic methods exist for obtaining chroman-8-ol derivatives. One notable approach involves the enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes using an organocatalytic domino Michael/hemiacetalization reaction followed by PCC oxidation and dehydroxylation .


Molecular Structure Analysis

Chroman-8-ol consists of a fusion of a benzene nucleus (ring A) with a dihydropyran ring (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton distinguishes it from chromone. This structural feature contributes to its diverse biological activities .


Chemical Reactions Analysis

Chroman-8-ol derivatives exhibit a wide range of chemical reactions, including amidochromans, chromanyl esters, and chromanyl acrylates. These reactions are essential for modifying the compound and exploring its pharmacological potential .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis of Chromane Derivatives

Chroman-8-ol is used in the stereoselective synthesis of chromane derivatives . A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .

Anti-Inflammatory Agents

Chroman-8-ol is used in the development of potent anti-inflammatory agents . A series of novel chroman derivatives including acyclic amidochromans, chromanyl esters and chromanyl acrylates have been designed, synthesized and fully characterized . These chroman analogues were screened for their anti-inflammatory activities through inhibition of the TNF-α-induced ICAM-1 expression on human endothelial cells .

Synthesis of Biologically Active Natural Products

The chroman framework, which includes Chroman-8-ol, represents a privileged heterocyclic core commonly found within a wide variety of biologically active natural products . This makes it a valuable compound in the synthesis of these products .

Synthesis of Medicinal Compounds

Chroman-8-ol is also used in the synthesis of synthetic compounds of medicinal interest . The chroman framework is a key component in many of these compounds, contributing to their medicinal properties .

Development of Novel Catalytic Methods

Chroman-8-ol is used in the development of novel catalytic methods . The modularly designed organocatalysts (MDOs), which are self-assembled in the reaction media from cinchona alkaloid derivatives and amino acids, use Chroman-8-ol in their reactions .

Synthesis of Complex Organic Molecules

Chroman-8-ol is used in the synthesis of complex organic molecules . The organocatalytic nitro-Michael reactions, which enable the synthesis of these molecules, use Chroman-8-ol as a key component .

Wirkmechanismus

Target of Action

Chroman-8-ol, also known as S-equol, is a major metabolite of the soy isoflavone daidzein . It primarily targets estrogen receptors, particularly estrogen receptor β (ERβ), to which it binds more tightly than to estrogen receptor α (ERα) .

Mode of Action

S-equol acts as a phytoestrogen, exerting its effects by binding to nuclear estrogen receptors expressed in various brain regions . It enhances cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs .

Biochemical Pathways

The biosynthesis of chroman-8-ol involves two distinct pathways: the shikimate pathway and the MEP pathway . The shikimate pathway gives rise to the chromanol ring from homogentisate (HGA) . As an antioxidant, chroman-8-ol prevents lipid peroxidation in cellular membranes and quenches harmful reactive oxygen species (ROS) in plants and animals .

Result of Action

Chroman-8-ol has been found to have anti-inflammatory activities . For instance, it can inhibit the TNF-α-induced ICAM-1 expression on human endothelial cells . Moreover, it has been shown to have antioxidant properties, preventing lipid peroxidation and quenching harmful ROS .

Action Environment

The action of chroman-8-ol can be influenced by various environmental factors. For example, the presence of intestinal bacteria is necessary for its production . Additionally, its antioxidant activity can be affected by the presence of other reactive species in the environment .

Eigenschaften

IUPAC Name

3,4-dihydro-2H-chromen-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,10H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQMSSMXIUODQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-8-ol

CAS RN

1915-20-4
Record name 3,4-dihydro-2H-1-benzopyran-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound obtained in Step C (1 g; 6.09 mmol) is dissolved in glacial acetic acid (10.2 ml) and then hydrobromic acid (48% solution in water) (3.7 eq.; 47 mmol; 2.54 ml) is added dropwise. The phenol is fully deprotected after 5 hours' reflux. After removal of the solvent under reduced pressure, the dry residue is taken up in aqueous medium and then neutralised with a saturated sodium hydrogen carbonate solution to a pH of 8. Extraction with ethyl acetate yields an orange oil after drying and concentration. After purification of the latter over a silica column. AcOEt/PE (3:7), the oil is yellow in colour.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.